6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom attached to a triazolo-pyrazine ring system
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that triazole compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to influence various biochemical pathways, but the specific pathways affected by this compound require further investigation .
Result of Action
Some triazole compounds have shown significant inhibitory activity in certain contexts , suggesting potential cytotoxic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromopyrazine-2-carbonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . Another approach includes the use of microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, enaminonitriles, and benzohydrazides. Reaction conditions often involve the use of catalysts, microwave irradiation, and specific solvents such as toluene .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazolo-pyrazine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Bromo[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine include:
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Uniqueness
This compound is unique due to its specific bromine substitution and the triazolo-pyrazine ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBUNHOQZFWJHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NC=NN21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680684 |
Source
|
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-51-1 |
Source
|
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.